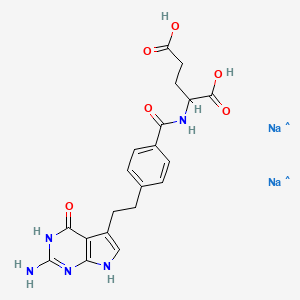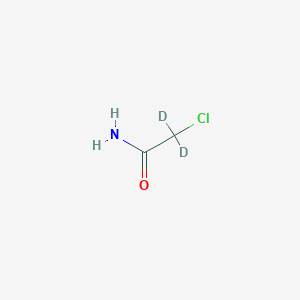
2-Chloroacetamide-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroacetamide-d2 is a deuterated derivative of 2-Chloroacetamide, a chlorinated organic compound with the molecular formula ClCH2CONH2. The deuterium atoms replace the hydrogen atoms in the amide group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroacetamide-d2 can be synthesized through the ammonolysis of esters of chloroacetic acid. The general reaction involves the following steps:
Starting Material: Chloroacetic acid ester.
Reaction: The ester reacts with deuterated ammonia (ND3) to form this compound.
Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: High-purity chloroacetic acid ester and deuterated ammonia.
Reaction Vessels: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization and distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroacetamide-d2 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: It can undergo hydrolysis to form chloroacetic acid and deuterated ammonia.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
2-Chloroacetamide-d2 has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloroacetamide-d2 involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
DNA Interaction: The compound can interact with DNA, leading to potential antimicrobial and anticancer effects.
Pathways: It affects metabolic pathways involving the synthesis of nucleic acids and proteins.
Comparación Con Compuestos Similares
2-Chloroacetamide-d2 can be compared with other similar compounds such as:
Fluoroacetamide: Similar structure but contains a fluorine atom instead of chlorine.
Bromoacetamide: Contains a bromine atom instead of chlorine.
Iodoacetamide: Contains an iodine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions more accurately.
Propiedades
Fórmula molecular |
C2H4ClNO |
|---|---|
Peso molecular |
95.52 g/mol |
Nombre IUPAC |
2-chloro-2,2-dideuterioacetamide |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2 |
Clave InChI |
VXIVSQZSERGHQP-DICFDUPASA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)N)Cl |
SMILES canónico |
C(C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


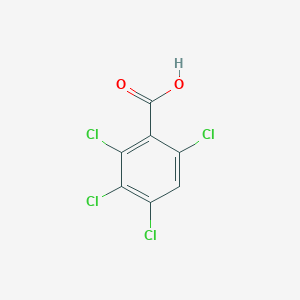
![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)

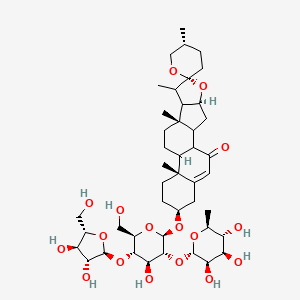
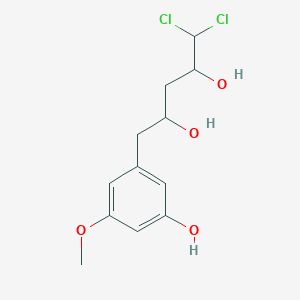
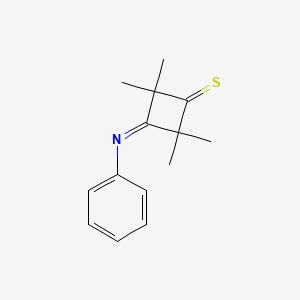
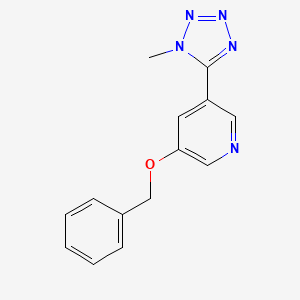
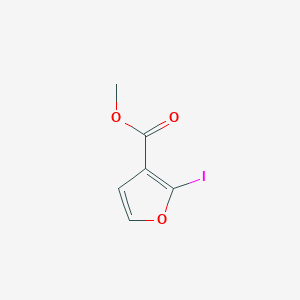
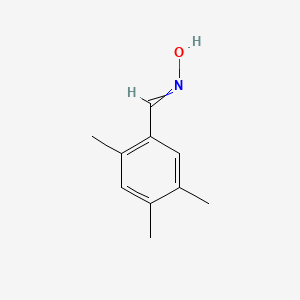
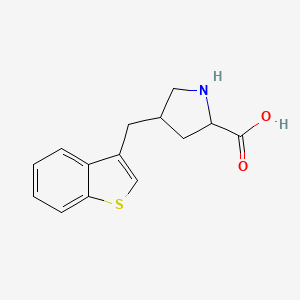
![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
